alpha-D-sorbopyranose

Description

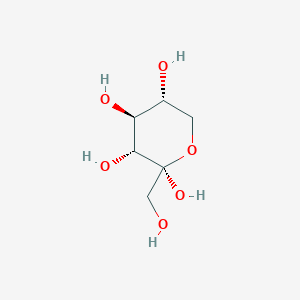

Structure

2D Structure

3D Structure

Properties

CAS No. |

41847-56-7 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |

InChI Key |

LKDRXBCSQODPBY-MOJAZDJTSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to alpha-D-Sorbopyranose: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and relevant experimental methodologies for alpha-D-sorbopyranose. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Structure and Identifiers

This compound is a monosaccharide and a ketohexose. It is the D-enantiomer of the more common L-sorbopyranose. The pyranose form indicates a six-membered ring structure.

Below is a summary of the key chemical identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

| PubChem CID | 6971021 | [1] |

| Canonical SMILES | C(C1C(C(C(C(O1)(CO)O)O)O)O)O | [1] |

| Isomeric SMILES | C([C@@H]1--INVALID-LINK--(CO)O)O)O">C@HO)O | [1] |

| InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m1/s1 | [2] |

| InChIKey | LKDRXBCSQODPBY-IANNHFEVSA-N | [2] |

| Molecular Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

Physicochemical Properties

Experimental data for this compound is limited. However, as it is the enantiomer of alpha-L-sorbopyranose, many of its physical properties can be inferred. The specific rotation will have the same magnitude but the opposite sign.

| Property | Value | Notes and Source |

| Melting Point | ~165 °C | Inferred from alpha-L-sorbopyranose.[3][4] |

| Solubility in Water | Highly soluble; ~360 mg/mL at 17 °C | Inferred from alpha-L-sorbopyranose.[3] |

| Specific Rotation [α]D | +43° (c=5 in H2O) | Inferred from alpha-L-sorbopyranose, which has a specific rotation of -43°.[4] |

| Appearance | White crystalline powder | Inferred from alpha-L-sorbopyranose.[4] |

Natural Occurrence and Biological Significance

D-sorbose is considered a rare sugar and can be found in some fruits, nuts, and vegetables.[5] While L-sorbose is a key intermediate in the industrial production of Vitamin C (ascorbic acid), D-sorbose has garnered interest for its potential health benefits.[6]

Studies have shown that D-sorbose can inhibit the activity of disaccharidases, such as sucrase, in the small intestine.[7][8] This inhibitory action may lead to a reduction in postprandial blood glucose and insulin (B600854) levels, suggesting its potential use as a functional sweetener to help manage lifestyle-related diseases like type 2 diabetes.[8][9] Research in rats has indicated that dietary D-sorbose can lower serum insulin levels.[9] Furthermore, studies suggest that D-sorbose is likely transported in the small intestine via the glucose transporter type 5 (GLUT5).[10]

In the context of lipid metabolism, some studies in rats have suggested that D-sorbose may influence hepatic lipogenic enzyme activity and increase faecal fatty acid excretion.[11]

While these findings are promising, specific signaling pathways in mammalian systems directly regulated by this compound have not yet been fully elucidated.

Metabolic Pathways

The metabolism of sorbose and its precursor, sorbitol, has been extensively studied in microorganisms, particularly in the context of industrial fermentation.

Microbial Conversion of D-Sorbitol to L-Sorbose

A significant industrial application involving a related compound is the bioconversion of D-sorbitol to L-sorbose by bacteria of the genus Gluconobacter. This process is a crucial step in the Reichstein process for synthesizing ascorbic acid. The key enzyme in this conversion is a membrane-bound sorbitol dehydrogenase.[12]

References

- 1. This compound | C6H12O6 | CID 6971021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-sorbopyranose | C6H12O6 | CID 439304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alpha-L-sorbopyranose | C6H12O6 | CID 441484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 6. Sorbose - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dietary D-sorbose decreases serum insulin levels in growing Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rare sugars, d-allulose, d-tagatose and d-sorbose, differently modulate lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Enigmatic Presence of alpha-D-Sorbopyranose in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Sorbopyranose, a stereoisomer of the more common L-sorbose, is classified as a rare sugar. Its presence in the natural world is limited, and consequently, it remains a subject of scientific curiosity and challenge. This technical guide synthesizes the current understanding of the natural occurrence of this compound, its known biological activities, and the methodologies relevant to its study. While quantitative data on its natural abundance is scarce, emerging research on its physiological effects, particularly in glucose and lipid metabolism, suggests potential applications in nutrition and pharmacology. This document provides a comprehensive overview for researchers and professionals in drug development, highlighting both the knowns and the significant knowledge gaps surrounding this rare monosaccharide.

Natural Occurrence of D-Sorbose

D-Sorbose, of which this compound is an anomeric form, is considered a rare sugar, found in limited quantities in nature. The L-form, L-sorbose, is far more abundant and is a key intermediate in the commercial synthesis of vitamin C. The documented natural sources of D-sorbose are sparse, with most of the literature focusing on its enzymatic or microbial synthesis.

Table 1: Documented Natural Sources of D-Sorbose

| Source Category | Specific Source | Citation |

| Plants | Sparganium stoloniferum | [1] |

| General | Fruits, Nuts, and Vegetables | [2] |

Biological Activity and Physiological Effects

Recent studies have begun to elucidate the physiological effects of D-sorbose, revealing its potential as a bioactive molecule. Its interactions with key metabolic pathways suggest a role in modulating glucose and lipid metabolism.

Effects on Glucose Metabolism and Disaccharidase Activity

D-sorbose has been shown to influence postprandial blood glucose and insulin (B600854) levels. This effect is attributed to its ability to inhibit disaccharidase enzymes in the small intestine, thereby slowing the breakdown and absorption of dietary sugars.

Diagram 1: Logical Relationship of D-Sorbose Action on Postprandial Glucose Levels

Caption: D-Sorbose inhibits disaccharidase activity, reducing sugar absorption.

Modulation of Lipid Metabolism

D-sorbose has also been found to modulate lipid metabolism. Studies in animal models have shown that dietary D-sorbose can decrease hepatic lipogenic enzyme activity and increase fecal fatty acid excretion. These findings suggest a potential role for D-sorbose in managing conditions associated with dyslipidemia.[3][4]

Diagram 2: Influence of D-Sorbose on Lipid Metabolism Pathways

Caption: D-Sorbose influences key aspects of lipid metabolism.

Intestinal Transport

The absorption of D-sorbose in the small intestine is mediated by the glucose transporter type 5 (GLUT5), which is also responsible for the transport of fructose (B13574). D-sorbose is not a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).

Diagram 3: Intestinal Transport of D-Sorbose via GLUT5

Caption: D-Sorbose is transported into intestinal cells by GLUT5.

Experimental Protocols

Due to the scarcity of D-sorbose in natural sources, detailed protocols for its isolation from these matrices are not well-documented. However, general methodologies for the extraction and analysis of rare sugars from plant and microbial sources are applicable.

General Protocol for Extraction of Soluble Sugars from Plant Tissue

This protocol outlines a general method for the extraction of soluble carbohydrates from plant material.

Workflow Diagram 4: Extraction of Soluble Sugars from Plant Tissue

References

- 1. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of dietary sorbose on lipid metabolism in male and female broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-D-sorbopyranose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-sorbopyranose, a monosaccharide of interest in various scientific and industrial fields. This document details its chemical properties, metabolic pathways, and relevant experimental protocols, offering valuable insights for its application in research and development.

Core Chemical and Physical Data

Data Presentation: Physicochemical Properties of D-Sorbose

| Property | Value | Source(s) |

| CAS Number | 3615-56-3 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O₆ | [1][2][4] |

| Molecular Weight | 180.16 g/mol | [1][2][4][5] |

| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-Pentahydroxyhexan-2-one | [2] |

| Synonyms | D-(+)-Sorbose, Sorbinose, D-xylo-2-Hexulose | [2][3] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 164 °C | [3] |

Note: The CAS number 3615-56-3 refers to D-sorbose. This compound is a specific cyclic form of D-sorbose.

Metabolic Pathways and Biological Significance

D-Sorbose and its derivatives are involved in various metabolic pathways, particularly in microorganisms. Understanding these pathways is crucial for applications in biotechnology and drug development.

Microbial Biotransformation of D-Sorbitol

In certain bacteria, such as Gluconobacter oxydans, D-sorbose can be an intermediate in the biotransformation of D-sorbitol to L-sorbose (B7814435), a key precursor in the industrial synthesis of ascorbic acid (Vitamin C).[6][7] This process is primarily mediated by membrane-bound dehydrogenases.[6]

References

- 1. Thermo Scientific Chemicals D-Sorbose, 98% | Fisher Scientific [fishersci.ca]

- 2. Page loading... [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. D-(+)-Sorbose =99 3615-56-3 [sigmaaldrich.com]

- 5. D-Sorbose | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of D-Sorbopyranose Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Sorbose, a ketohexose, is a monosaccharide of significant interest in various scientific and industrial fields. While its L-enantiomer, L-sorbose, is more common in nature and famously serves as a precursor in the industrial synthesis of Vitamin C, D-sorbose and its isomers possess unique properties and potential applications that are increasingly drawing the attention of the research community. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and experimental protocols related to the isomers of D-sorbopyranose.

Historical Perspective: The Discovery of Sorbose

The history of sorbose is intrinsically linked to the pioneering work of the French chemist Augustin-Pierre Dubrunfaut in the mid-19th century, who first observed the process of mutarotation in sugars. However, the elucidation of the structure and stereochemistry of the hexoses, including sorbose, was a monumental achievement primarily attributed to the German chemist Emil Fischer in the late 19th and early 20th centuries.

Fischer's systematic investigation of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the foundation for modern carbohydrate chemistry.[1][2][3][4] His work involved the use of phenylhydrazine (B124118) to form crystalline osazone derivatives, which allowed for the separation and characterization of different sugars.[1][2] Through a series of brilliant chemical transformations and logical deductions, Fischer was able to determine the relative configurations of the sixteen possible aldohexoses and subsequently the ketohexoses. He developed the Fischer projection , a two-dimensional representation of a three-dimensional organic molecule, which became an indispensable tool for depicting the stereochemistry of carbohydrates.[4] While much of the initial focus was on more abundant sugars like glucose and fructose, Fischer's work encompassed the broader family of hexoses, including the sorbose isomers.

D-Sorbose itself is considered a "rare sugar" as it is not found abundantly in nature. Its discovery and initial characterization were therefore primarily a result of chemical synthesis and degradation studies of other sugars.

The Isomers of D-Sorbose in Solution

In aqueous solution, D-sorbose exists as an equilibrium mixture of different isomeric forms due to the phenomenon of mutarotation . This equilibrium includes the open-chain keto form and the cyclic hemiacetal forms. The cyclic forms can be either six-membered rings, known as pyranoses , or five-membered rings, called furanoses . Each of these ring forms can exist as two anomers, designated as α (alpha) and β (beta), which differ in the configuration at the anomeric carbon (C2 for ketoses).

Thus, in solution, D-sorbose is a dynamic mixture of at least five species:

-

Open-chain D-sorbose

-

α-D-Sorbopyranose

-

β-D-Sorbopyranose

-

α-D-Sorbofuranose

-

β-D-Sorbofuranose

The relative proportions of these isomers at equilibrium depend on factors such as temperature, solvent, and pH.

Physicochemical Properties of D-Sorbopyranose Isomers

Precise quantitative data for each individual isomer of D-sorbose is scarce due to the challenges in isolating and stabilizing each form. Much of the available data is for the more common L-enantiomer, L-sorbose. However, the physical properties of enantiomers are identical in magnitude and differ only in the sign of their specific rotation. The following table summarizes the known and inferred properties of D-sorbopyranose and its isomers.

| Property | α-D-Sorbopyranose | β-D-Sorbopyranose | α-D-Sorbofuranose | β-D-Sorbofuranose | D-Sorbose (mixture) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 180.16 | 180.16 |

| Melting Point (°C) | Data not available | Data not available | Data not available | Data not available | ~165 (for L-Sorbose)[5] |

| Specific Rotation ([\alpha]²⁰_D) | Data not available | Data not available | Data not available | Data not available | +43.4° (in water, for L-Sorbose it is -43.4°)[5] |

| Solubility in Water | Highly Soluble | Highly Soluble | Highly Soluble | Highly Soluble | ~360 g/L at 17°C (for L-Sorbose)[5] |

| ¹³C NMR (Anomeric C2, ppm) | See Note 1 | See Note 1 | See Note 2 | See Note 2 | - |

Note 1: While specific ¹³C NMR data for pure D-sorbopyranose anomers is not readily available, the anomeric carbon (C2) of ketohexopyranoses typically resonates in the range of 95-105 ppm. The α and β anomers would exhibit distinct chemical shifts in this region. Note 2: The anomeric carbon of furanose forms generally resonates at a different chemical shift compared to the pyranose forms. For D-sorbofuranose, these shifts would also be distinct for the α and β anomers.

Experimental Protocols

Synthesis of D-Sorbose

Chemical Synthesis: One common laboratory-scale synthesis involves the epimerization of D-fructose or the oxidation of D-glucitol (sorbitol). A general procedure for the oxidative conversion is as follows:

-

Oxidation of D-Glucitol: A solution of D-glucitol in water is treated with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst (e.g., an iron salt) under controlled pH and temperature.

-

Purification: The reaction mixture contains a variety of oxidation products. D-Sorbose can be separated from the mixture using chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form.

-

Crystallization: The purified D-sorbose fraction is concentrated, and the sugar is crystallized, often from an ethanol-water mixture.

Biochemical Synthesis: Certain microorganisms can be utilized for the stereospecific oxidation of polyols. For instance, strains of Gluconobacter species are known to oxidize D-sorbitol to L-sorbose. While less common, specific microbial strains or engineered enzymes could potentially be used for the synthesis of D-sorbose from a suitable polyol precursor.

Separation of D-Sorbopyranose Isomers

The separation of the different anomers and ring forms of D-sorbose is a significant challenge due to their rapid interconversion in solution (mutarotation). High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

Protocol for HPLC Separation of D-Sorbose Isomers:

-

Column: An amino-functionalized silica (B1680970) column (e.g., Shodex Asahipak NH2P series) or a chiral column (e.g., Chiralpak series) is typically used.[6][7]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase for normal-phase chromatography on amino columns. The ratio is critical for achieving separation (e.g., 80:20 acetonitrile:water). For chiral columns, a mobile phase of hexane (B92381) and ethanol (B145695) may be employed.[6]

-

Temperature Control: To slow down the rate of mutarotation and improve the resolution of the anomers, the column and the sample should be maintained at a low temperature (e.g., 4-10 °C).

-

Detection: A refractive index (RI) detector is commonly used for the detection of underivatized sugars.

-

Sample Preparation: The D-sorbose sample should be dissolved in the mobile phase and immediately injected into the HPLC system to minimize equilibration of the isomers before analysis.

Crystallization of a Specific Anomer

The selective crystallization of a single anomer from an equilibrium mixture is a challenging process that relies on differences in solubility and crystal lattice energy.

General Protocol for Fractional Crystallization:

-

Supersaturated Solution: Prepare a supersaturated solution of D-sorbose in a suitable solvent system (e.g., water-ethanol or water-isopropanol) at an elevated temperature.

-

Seeding: Introduce seed crystals of the desired anomer (if available) to induce crystallization of that specific form.

-

Slow Cooling: Slowly cool the solution to allow for the controlled growth of crystals. Rapid cooling tends to trap a mixture of anomers.

-

Solvent Evaporation: Alternatively, slow evaporation of the solvent at a constant temperature can also be used to induce crystallization.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a cold, non-solvating solvent, and dried under vacuum.

Logical Relationships and Pathways

While D-sorbopyranose is not a central player in major metabolic pathways in mammals, its metabolism has been studied in certain microorganisms. The following diagram illustrates a simplified potential metabolic entry point for D-sorbose, based on known pathways for related sugars like L-sorbose and D-sorbitol.[8]

Caption: A potential metabolic pathway for D-Sorbopyranose.

This diagram illustrates a hypothetical pathway where D-sorbopyranose is first reduced to D-sorbitol, which can then be oxidized to D-fructose. D-fructose can then be phosphorylated to enter the central glycolytic pathway.

Conclusion

The study of D-sorbopyranose and its isomers, while historically overshadowed by its more abundant L-counterpart, presents a fascinating area of carbohydrate chemistry. From the foundational work of Emil Fischer to modern chromatographic and spectroscopic techniques, our understanding of these rare sugars continues to evolve. This guide has provided a comprehensive overview of the historical context, physicochemical properties, and key experimental methodologies relevant to the study of D-sorbopyranose isomers. It is hoped that this information will serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, stimulating further investigation into the unique properties and potential applications of these intriguing molecules.

References

- 1. Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alpha-L-sorbopyranose | C6H12O6 | CID 441484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Understanding D-Ribose and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Alpha-D-Sorbopyranose in Microorganisms: An In-depth Technical Guide

PREPARED FOR: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the biological role of alpha-D-sorbopyranose in microorganisms. Extensive research indicates a notable scarcity of information regarding a direct and significant metabolic or signaling function for the D-isomer of sorbose in microbial life. The vast majority of scientific literature focuses on the metabolism of L-sorbose (B7814435), a key intermediate in the industrial production of vitamin C. Consequently, this document provides a comprehensive overview of the well-documented microbial conversion of D-sorbitol to L-sorbose, a commercially vital biotransformation primarily carried out by bacteria of the genus Gluconobacter. This guide details the metabolic pathways, relevant enzymes, quantitative data on the conversion process, and detailed experimental protocols for the analysis of the substrates and products involved. While the direct role of this compound remains elusive, this guide offers an in-depth understanding of the closely related and industrially significant L-sorbose pathway.

Introduction: The Scarcity of this compound in Microbial Metabolism

Despite the abundance of various hexoses in microbial metabolism, this compound does not appear to be a primary carbon source or a key metabolic intermediate for most microorganisms. Extensive literature surveys reveal a significant focus on L-sorbose, the levorotatory isomer, particularly in the context of its production from D-sorbitol. This bioconversion is a critical step in the Reichstein process for the synthesis of L-ascorbic acid (Vitamin C). Bacteria such as Gluconobacter oxydans are renowned for their efficiency in this oxidative fermentation.[1]

In contrast, the metabolic fate and biological significance of D-sorbose in microorganisms are not well-documented. It is plausible that D-sorbose is a poor substrate for microbial enzymes or that it is rapidly converted to other intermediates without accumulating. This guide will, therefore, focus on the robustly characterized metabolic pathway of D-sorbitol to L-sorbose, providing a foundational understanding of sorbose metabolism in microorganisms.

The D-Sorbitol to L-Sorbose Metabolic Pathway

The primary microbial process involving a sorbose isomer is the regioselective oxidation of D-sorbitol to L-sorbose. This reaction is predominantly catalyzed by membrane-bound D-sorbitol dehydrogenases found in acetic acid bacteria, most notably Gluconobacter oxydans.[2]

Key Microorganisms

-

Gluconobacter oxydans : This bacterium is the workhorse of industrial L-sorbose production. It possesses a powerful membrane-bound D-sorbitol dehydrogenase that efficiently converts D-sorbitol to L-sorbose.[2][3] The catalytic site of this enzyme is located in the periplasmic space, allowing for the direct secretion of L-sorbose into the culture medium.[2]

-

Acetobacter species : Certain species of Acetobacter are also capable of oxidizing D-sorbitol to L-sorbose.[3]

-

Sinorhizobium meliloti : This soil bacterium has a D-sorbitol specific dehydrogenase that oxidizes sorbitol to fructose.[4]

Enzymology of the Conversion

The key enzyme in the conversion of D-sorbitol to L-sorbose is D-sorbitol dehydrogenase (SDH) (EC 1.1.1.14).[5] In Gluconobacter oxydans, there are multiple forms of this enzyme, including both membrane-bound and cytoplasmic dehydrogenases.

-

Membrane-Bound D-Sorbitol Dehydrogenases : These are the primary enzymes responsible for the high-yield production of L-sorbose.[2] They are often dependent on cofactors like pyrroloquinoline quinone (PQQ) or flavin adenine (B156593) dinucleotide (FAD).[2] The genes sldBA1 and sldSLC in G. oxydans encode for major membrane-bound D-sorbitol dehydrogenases.[2]

-

Cytoplasmic D-Sorbitol Dehydrogenases : These enzymes are typically NAD(P)+-dependent and primarily catalyze the oxidation of D-sorbitol to D-fructose, which then enters central metabolism for cell growth.[2]

The overall reaction catalyzed by D-sorbitol dehydrogenase is:

D-Sorbitol + NAD(P)+ ⇌ L-Sorbose + NAD(P)H + H+

Quantitative Data on D-Sorbitol to L-Sorbose Conversion

The efficiency of the D-sorbitol to L-sorbose biotransformation by Gluconobacter oxydans has been extensively studied and optimized for industrial applications.

Table 1: Growth of Gluconobacter oxydans on D-Sorbitol

| Strain | D-Sorbitol Concentration (g/L) | Temperature (°C) | Final OD600 | Reference |

| G. oxydans WSH-004 | 50 | 30 | ~2.7 | [6] |

| G. oxydans WSH-004 | 300 | 30 | ~1.5 | [6] |

| G. oxydans WSH-004 | 50 | 35 | ~2.5 | [6] |

| G. oxydans WSH-004 | 300 | 35 | ~0.7 | [7] |

| G. oxydans MMC10 (evolved) | 300 | 37 | ~2.8 | [7] |

Table 2: L-Sorbose Production from D-Sorbitol by Gluconobacter oxydans

| Strain | Initial D-Sorbitol (g/L) | Fermentation Time (h) | Final L-Sorbose (g/L) | Productivity (g/L/h) | Conversion Rate (%) | Reference |

| G. oxydans WSH-004 | 80 | 60 | ~80 | 1.33 | ~100 | [7] |

| G. oxydans MMC10 (evolved) | 80 | 25 | ~80 | 3.20 | ~100 | [7] |

| G. oxydans MMC10 (evolved) | 300 | 96 | ~300 | 3.13 | ~100 | [7] |

| G. oxydans MD-16 (engineered) | 300 | Not specified | 298.61 | Not specified | 99.60 | [2] |

Table 3: Kinetic Properties of D-Sorbitol Dehydrogenases

| Enzyme Source | Substrate | K_m_ (mM) | Optimum pH | Optimum Temperature (°C) | Cofactor | Reference |

| Gluconobacter oxydans | D-Sorbitol | Not specified | 8.8 - 9.3 | Not specified | NADP+ | [8] |

| Sinorhizobium meliloti 1021 (SmoS) | Sorbitol | Not specified | 11 | Not specified | NAD+ | [4] |

| Microorganism (Commercial) | D-Sorbitol | 3.4 | 11.0 | 40 | NAD+ | [9] |

| Faunimonas pinastri A52C2 (Fpsldh) | D-Sorbitol | 7.51 | 8.0 - 10.0 | 27 - 37 | NAD+/NADP+ | [10] |

Signaling Pathways and Regulation

While a specific signaling pathway initiated by this compound has not been identified, the metabolism of L-sorbose is regulated as part of the broader carbon metabolism network in microorganisms. In Lactobacillus casei, the genes for L-sorbose metabolism are organized in a sor operon, which is induced by L-sorbose and subject to catabolite repression by glucose.[11] The regulation involves a transcriptional regulator, SorR.[11]

Experimental Protocols

Microbial Growth Measurement on Different Carbon Sources

Objective: To determine the growth characteristics of a microorganism on various carbon sources, including D-sorbitol.

Materials:

-

Microorganism of interest (e.g., Gluconobacter oxydans)

-

Sterile culture flasks or 96-well microplates

-

Defined minimal medium with all necessary nutrients except the carbon source

-

Sterile stock solutions of carbon sources (e.g., D-sorbitol, glucose, fructose)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD600)

-

Incubator shaker

Procedure:

-

Prepare a seed culture of the microorganism by inoculating a single colony into a suitable rich medium and incubating overnight.

-

Prepare the experimental cultures by inoculating the defined minimal medium with the seed culture to a starting OD600 of approximately 0.05.

-

Add the desired carbon source from the sterile stock solution to the final desired concentration (e.g., 50 g/L D-sorbitol). Include a negative control with no added carbon source.

-

Incubate the cultures at the optimal temperature and shaking speed for the microorganism.

-

At regular time intervals (e.g., every 1-2 hours), aseptically remove a sample from each culture flask or measure the OD600 directly in the microplate reader.

-

Plot the OD600 values against time to generate a growth curve. The growth rate can be calculated from the logarithmic phase of the curve.[12][13]

D-Sorbitol Dehydrogenase Activity Assay

Objective: To quantify the enzymatic activity of D-sorbitol dehydrogenase in a microbial cell lysate.

Principle: The activity of D-sorbitol dehydrogenase is determined by measuring the rate of NAD(P)H formation, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Microbial cell lysate containing D-sorbitol dehydrogenase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

D-Sorbitol solution (substrate)

-

NAD+ or NADP+ solution (cofactor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Cell Lysate: Harvest microbial cells by centrifugation and resuspend in cold buffer. Lyse the cells using sonication or a French press. Centrifuge the lysate to remove cell debris and collect the supernatant.[14]

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD(P)+ solution, and the cell lysate.

-

Initiation of Reaction: Start the reaction by adding the D-sorbitol solution to the cuvette and mix immediately.

-

Measurement: Monitor the increase in absorbance at 340 nm over time in a spectrophotometer. The linear portion of the absorbance versus time plot is used to determine the reaction rate.

-

Calculation of Activity: The specific activity is calculated using the Beer-Lambert law and is expressed in Units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.[9]

Note: Commercial kits are also available for the colorimetric determination of sorbitol dehydrogenase activity.[15][16]

HPLC Analysis of D-Sorbitol and L-Sorbose

Objective: To separate and quantify the concentrations of D-sorbitol and L-sorbose in a fermentation broth.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

-

A suitable HPLC column for sugar analysis (e.g., Aminex HPX-87C or a column with an amino stationary phase).

-

Mobile phase (e.g., ultrapure water or a mixture of acetonitrile (B52724) and water).

-

Standard solutions of D-sorbitol and L-sorbose of known concentrations.

-

Fermentation broth samples, clarified by centrifugation and filtration.

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to remove microbial cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

HPLC Conditions:

-

Column: As per manufacturer's recommendation for sugar analysis.

-

Mobile Phase: Isocratic elution with ultrapure water or an acetonitrile/water mixture.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Often elevated (e.g., 80°C) to improve peak shape.

-

Detector: RI or ELSD.

-

-

Calibration Curve: Inject a series of standard solutions of D-sorbitol and L-sorbose of known concentrations to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared fermentation samples into the HPLC system.

-

Quantification: Identify the peaks for D-sorbitol and L-sorbose based on their retention times compared to the standards. Quantify their concentrations using the calibration curve.[10][17][18]

Visualizations of Pathways and Workflows

Caption: Microbial conversion of D-Sorbitol to L-Sorbose and D-Fructose.

Caption: Workflow for HPLC analysis of sorbitol and sorbose.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. SDH - Creative Enzymes [creative-enzymes.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution [frontiersin.org]

- 8. [Coenzyme-induced slow transitions of NADP-sorbitol dehydrogenase from Gluconobacter oxydans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nipro.co.jp [nipro.co.jp]

- 10. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. microbenotes.com [microbenotes.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. content.abcam.com [content.abcam.com]

- 17. customs.go.jp [customs.go.jp]

- 18. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of α-D-Sorbopyranose and α-L-Sorbopyranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical relationship between α-D-sorbopyranose and α-L-sorbopyranose. It delves into their structural properties, physicochemical characteristics, synthesis, and biological significance, offering valuable insights for professionals in research and drug development.

Introduction to Sorbopyranose Stereoisomers

Sorbose, a ketohexose, exists in various isomeric forms, with the D- and L-configurations being of significant interest in biological and pharmaceutical research. The pyranose ring structure of sorbose can exist as two anomers, α and β, depending on the orientation of the hydroxyl group at the anomeric carbon (C-2). This guide focuses on the α-anomers of D-sorbose and L-sorbose in their pyranose form: α-D-sorbopyranose and α-L-sorbopyranose.

These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This enantiomeric relationship dictates that they have identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light and their biological activities.

Physicochemical Properties

The distinct stereochemistry of α-D-sorbopyranose and α-L-sorbopyranose leads to opposing optical activities, a key characteristic for their identification and differentiation.

| Property | α-D-Sorbopyranose | α-L-Sorbopyranose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 163-165 °C | 163-165 °C[1][2] |

| Specific Rotation ([α]ᴅ) | +43° (c=5, H₂O) | -43° (c=5, H₂O)[1] |

| IUPAC Name | (2S,3R,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[2] |

Stereochemical Relationship

The enantiomeric relationship between α-D-sorbopyranose and α-L-sorbopyranose is fundamentally due to the opposite configuration at all chiral centers. This mirror-image relationship is depicted in the diagram below.

References

Thermodynamic Stability of Sorbopyranose Anomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the thermodynamic stability of sorbopyranose anomers. Sorbose, a ketohexose, is a key intermediate in various metabolic pathways and industrial processes, most notably in the manufacturing of Vitamin C. In solution, sorbose exists in a dynamic equilibrium between its cyclic pyranose and furanose forms, each with α and β anomers, and a minor open-chain keto form. The relative stability of the α- and β-pyranose anomers is of significant interest as it dictates the conformational preferences, reactivity, and biological activity of sorbose-containing molecules.

Core Concepts: The Anomeric Effect in Sorbopyranose

The relative stability of carbohydrate anomers is governed by a combination of steric and stereoelectronic effects. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in ketoses like sorbose) to adopt an axial orientation, which is counterintuitive from a purely steric standpoint.[1] This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond at the anomeric center. In the case of sorbopyranose, the α-anomer possesses an axial hydroxyl group at the anomeric C2 position, while the β-anomer has an equatorial hydroxyl group. The anomeric effect would therefore be expected to stabilize the α-anomer.

Quantitative Thermodynamic Data

The thermodynamic stability of sorbopyranose anomers can be quantified by the Gibbs free energy difference (ΔG°) between the two forms at equilibrium. This value is directly related to the equilibrium constant (Keq) by the equation ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[2]

While direct and extensive experimental data on the anomeric equilibrium of L-sorbose is not as abundant as for aldoses like glucose, available thermodynamic data allows for a clear determination of the relative stabilities of the pyranose anomers. The Gibbs free energy changes for the formation of α- and β-sorbopyranose from the acyclic keto form in aqueous solution at 298.15 K (25 °C) have been reported.[3]

| Anomer | Gibbs Free Energy Change (ΔG°) vs. Acyclic Keto Form (kJ/mol) |

| α-Sorbopyranose | +0.23 |

| β-Sorbopyranose | -1.77 |

Data sourced from "Thermodynamic and Transport Properties of Carbohydrates and their Monophosphates: The Pentoses and Hexoses".[3] Note: The value for β-sorbopyranose was calculated with an estimated 0.01% for the β-furanose form.

From this data, the Gibbs free energy difference between the β- and α-anomers can be calculated:

ΔG° (α → β) = ΔG°(β-pyranose) - ΔG°(α-pyranose) = -1.77 kJ/mol - 0.23 kJ/mol = -2.00 kJ/mol

This negative value for ΔG° indicates that the β-anomer of sorbopyranose is thermodynamically more stable than the α-anomer in aqueous solution at 25 °C.

The equilibrium constant (Keq) for the anomerization can be calculated as follows:

Keq = exp(-ΔG° / RT) = exp(2000 J/mol / (8.314 J/(mol·K) * 298.15 K)) ≈ 2.24

This Keq value corresponds to an equilibrium mixture containing approximately 69.1% β-sorbopyranose and 30.9% α-sorbopyranose .

It is important to note that the mutarotation of L-sorbose has been described as a complex process, suggesting the involvement of multiple ring forms and potentially a slower equilibration compared to other sugars.[4][5] The equilibrium composition can also be influenced by solvent and temperature.[6]

Experimental Protocols for Determining Anomeric Equilibrium

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of anomeric mixtures of carbohydrates in solution.[7][8]

Protocol: Determination of Sorbopyranose Anomeric Ratio by ¹H NMR Spectroscopy

1. Sample Preparation:

-

Dissolve a precisely weighed sample of L-sorbose (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours to overnight) to ensure that the anomeric equilibrium is reached.

2. NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters to optimize include:

-

Solvent Suppression: Use a presaturation pulse sequence to suppress the residual HOD signal.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set an appropriate relaxation delay (D1) to ensure full relaxation of the protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 relaxation time of the anomeric protons is recommended.

-

3. Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Identify the signals corresponding to the anomeric protons of the α- and β-sorbopyranose anomers. These signals are typically well-resolved and appear in a distinct region of the spectrum (for aldoses, this is often between 4.5 and 5.5 ppm; for ketoses, these may be in a different region and 13C NMR might be more straightforward for identification).

-

Integrate the areas of the anomeric proton signals for both the α and β anomers.

-

The anomeric ratio is calculated as the ratio of the integration values. For example, %α = [Integration(α) / (Integration(α) + Integration(β))] * 100.

4. (Optional) 2D NMR for Signal Assignment:

-

If the anomeric signals are not readily identifiable, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to unambiguously assign the proton and carbon signals for each anomer.

Visualizing Key Relationships

Anomeric Equilibrium of Sorbopyranose

Caption: Equilibrium between α- and β-sorbopyranose anomers.

Experimental Workflow for Anomeric Ratio Determination

Caption: Workflow for NMR-based anomeric analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. andrew.cmu.edu [andrew.cmu.edu]

- 3. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. conductscience.com [conductscience.com]

- 6. researchgate.net [researchgate.net]

- 7. auremn.org.br [auremn.org.br]

- 8. Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of alpha-D-Sorbopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of alpha-D-sorbopyranose, a key carbohydrate intermediate with significant applications in the pharmaceutical and biotechnology sectors. Understanding its solubility in various solvent systems is critical for process optimization, formulation development, and analytical method design. This document synthesizes available data on its solubility, outlines detailed experimental protocols for solubility determination, and situates the molecule within its relevant biological context.

Quantitative Solubility Data of Sorbopyranose

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility of its enantiomer, alpha-L-sorbopyranose, is well-characterized and serves as a strong proxy due to the identical physical properties of enantiomers. The following table summarizes the available quantitative data for alpha-L-sorbopyranose and qualitative information for D-sorbose.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Specificity |

| Water | 17 | 36.0[1] | alpha-L-sorbopyranose |

| Ethanol | - | Slightly Soluble | D-sorbose (qualitative) |

| Methanol | - | Data not available | - |

| Ether | - | Insoluble | D-sorbose (qualitative) |

| Benzene | - | Insoluble | D-sorbose (qualitative) |

| Chloroform | - | Insoluble | D-sorbose (qualitative) |

Note: The quantitative solubility value in water is for alpha-L-sorbopyranose. It is presumed that this compound exhibits identical solubility. Further experimental validation is recommended for mission-critical applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, based on the isothermal equilibrium method. This protocol can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, methanol)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an amino-based column for carbohydrate analysis) or a spectrophotometer and anthrone (B1665570) reagent.

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle for at least 2 hours in the thermostatic bath to allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Concentration Analysis (HPLC Method):

-

Accurately dilute the filtered saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of this compound by comparing the peak area to a standard curve prepared from solutions of known concentrations.

-

-

Concentration Analysis (Spectrophotometric Method with Anthrone Reagent):

-

Prepare a standard curve using known concentrations of this compound.

-

To a sample of the diluted saturated solution and each standard, carefully add a freshly prepared anthrone-sulfuric acid reagent.

-

Heat the mixtures in a boiling water bath for a specific time (e.g., 10 minutes) to allow for color development.

-

Cool the solutions and measure the absorbance at the appropriate wavelength (typically around 620 nm).

-

Determine the concentration of the sample from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Biological Context: The Sorbitol-Sorbose Metabolic Pathway

This compound is not a classical signaling molecule that activates specific cellular pathways. Instead, its biological significance lies in its role as an intermediate in carbohydrate metabolism, particularly in the pathway that converts D-sorbitol to D-fructose. This pathway is relevant in various organisms, including microorganisms used in industrial fermentation and in certain mammalian tissues.

Caption: Metabolic conversion of D-Sorbitol to D-Fructose.

This pathway illustrates the enzymatic conversion of D-sorbitol to this compound, which is then further metabolized to D-fructose. D-fructose can then enter the central metabolic pathway of glycolysis to be used for energy production. Understanding this metabolic context is crucial for applications in biotechnology, such as the production of vitamin C, where L-sorbose (the enantiomer of D-sorbose) is a key precursor derived from D-sorbitol.

References

Spectroscopic Profile of alpha-D-Sorbopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for alpha-D-sorbopyranose, a monosaccharide of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in complex biological and chemical systems.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H and ¹³C NMR data for alpha-L-sorbopyranose in Water (H₂O) at pH 7.00. [1] As enantiomers, this compound and alpha-L-sorbopyranose exhibit identical NMR spectra. The data presented here is for the L-enantiomer but is directly applicable to the D-enantiomer.

¹H NMR (500 MHz, Water) [1]

| Chemical Shift (ppm) | Intensity |

| 3.74 | 21.34 |

| 3.73 | 30.94 |

| 3.72 | 44.29 |

| 3.71 | 51.91 |

| 3.70 | 73.87 |

| 3.68 | 92.22 |

| 3.68 | 32.83 |

| 3.67 | 77.67 |

| 3.65 | 61.71 |

| 3.64 | 80.12 |

| 3.62 | 53.43 |

| 3.61 | 47.43 |

| 3.60 | 38.46 |

| 3.60 | 31.71 |

| 3.59 | 21.26 |

| 3.58 | 12.64 |

| 3.57 | 9.93 |

| 3.51 | 100.00 |

| 3.49 | 97.98 |

| 3.49 | 87.65 |

| 3.48 | 70.69 |

Note: Detailed assignment of these proton signals requires further 2D NMR analysis (e.g., COSY, HSQC). The provided data represents a complex mixture of overlapping signals.

¹³C NMR

¹H-¹³C HSQC Correlations (600 MHz, Water) [1]

| ¹H Shift (ppm) | ¹³C Shift (ppm) |

| 3.61 | 72.03 |

| 3.50 | 72.99 |

| 3.63 | 64.38 |

| 3.67 | 76.49 |

| 3.73 | 64.38 |

| 3.70 | 66.09 |

| 3.51 | 66.13 |

Table 2: Infrared (IR) Spectroscopy Data

The following table lists the characteristic IR absorption bands for D-sorbose. The spectrum was acquired using an Attenuated Total Reflectance (ATR) accessory.[2]

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300-3500 | O-H stretching (strong, broad) |

| ~2900-3000 | C-H stretching |

| ~1730 | C=O stretching (ketone) |

| ~1000-1200 | C-O stretching (fingerprint region) |

Note: The IR spectra of D-sorbose and L-sorbose are identical. The spectrum of the solid sample is influenced by intermolecular hydrogen bonding.

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data for D-sorbopyranose was obtained using electrospray ionization (ESI) in negative ion mode.

| m/z | Relative Intensity | Ion |

| 179.1 | - | [M-H]⁻ |

| 89 | 100 | Fragment ion |

| 88 | 10.27 | Fragment ion |

| 179 | 8.11 | [M-H]⁻ |

| 71 | 5.17 | Fragment ion |

Note: The fragmentation of underivatized monosaccharides can be complex and depends on the ionization method and collision energy. Cross-ring cleavages are common fragmentation pathways.[3][4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 500 MHz or higher field spectrometer. A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE) is used. Key acquisition parameters include a spectral width of ~12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of ~220 ppm is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is performed to establish proton-proton coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment is used to determine one-bond correlations between protons and their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): A ¹H-¹³C HMBC experiment can be performed to identify longer-range (2-3 bond) correlations, which is useful for confirming assignments and determining the connectivity of the sugar ring.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. For transmission IR, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Spectrum Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with the addition of a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) acetate.

-

Ionization: Electrospray ionization (ESI) is a common technique for the analysis of non-volatile and thermally labile compounds like monosaccharides. The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, leading to the formation of gas-phase ions (e.g., [M+H]⁺, [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode).

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ions.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, tandem mass spectrometry is performed. The molecular ion of interest is isolated in the mass analyzer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed to generate an MS/MS spectrum. The fragmentation pattern provides insights into the structure of the molecule.

-

Data Analysis: The mass spectra are analyzed to identify the molecular weight of the compound and to interpret the fragmentation patterns, which can help in confirming the structure of the sugar.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. alpha-L-sorbopyranose | C6H12O6 | CID 441484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Sorbose | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching | NIST [nist.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of alpha-D-Sorbopyranose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of alpha-D-sorbopyranose. The synthesis involves two key stages: the preparation of the open-chain precursor, D-sorbose, and its subsequent stereoselective cyclization to the desired this compound anomer.

Introduction

D-Sorbose is a naturally occurring ketose monosaccharide that serves as a valuable chiral building block in organic synthesis. Its pyranose form, D-sorbopyranose, exists as two anomers, alpha and beta, which differ in the stereochemistry at the anomeric carbon (C2). The alpha-anomer, this compound, is of particular interest for various applications, including its use as a precursor in the synthesis of biologically active compounds and specialty chemicals. The stereoselective synthesis of this specific anomer is crucial for these applications.

This document outlines two primary routes for the synthesis of D-sorbose and discusses strategies for controlling the stereochemical outcome of its cyclization to favor the alpha-pyranose anomer.

Synthesis of D-Sorbose

Two principal methods for the synthesis of D-sorbose are presented: biochemical oxidation of D-glucitol and chemical isomerization of D-glucose.

Method 1: Biochemical Oxidation of D-Glucitol

This method utilizes the regioselective oxidation of D-glucitol (also known as D-sorbitol) by microorganisms, most notably Acetobacter suboxydans (also known as Gluconobacter oxydans). This biotransformation is highly efficient and stereospecific.

Experimental Protocol: Synthesis of D-Sorbose via Fermentation

Materials:

-

D-Glucitol

-

Yeast extract

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

-

Acetobacter suboxydans culture

-

Sterile fermentation vessel

-

Shaker incubator

-

Centrifuge

-

Activated charcoal

-

Diatomaceous earth

Procedure:

-

Medium Preparation: Prepare the fermentation medium containing D-glucitol (10-20% w/v), yeast extract (0.5% w/v), KH₂PO₄ (0.1% w/v), and MgSO₄·7H₂O (0.02% w/v) in distilled water. Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile medium with a pre-culture of Acetobacter suboxydans.

-

Fermentation: Incubate the culture at 30-35°C with vigorous aeration and agitation for 24-48 hours. Monitor the conversion of D-glucitol to D-sorbose using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cell Removal: After the fermentation is complete, remove the bacterial cells by centrifugation.

-

Decolorization: Decolorize the supernatant by adding activated charcoal and stirring for 1 hour. Remove the charcoal by filtration through a bed of diatomaceous earth.

-

Crystallization: Concentrate the filtrate under reduced pressure to a thick syrup. Add ethanol to induce crystallization of D-sorbose.

-

Isolation and Drying: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum to yield D-sorbose.

Data Presentation:

| Parameter | Value/Range | Reference |

| Starting Material | D-Glucitol | [1] |

| Microorganism | Acetobacter suboxydans | [1][2] |

| Typical Yield | >90% | [3] |

| Fermentation Time | 24 - 48 hours | [3] |

| Temperature | 30 - 35 °C | [3] |

Method 2: Chemical Isomerization of D-Glucose (Lobry de Bruyn-van Ekenstein Transformation)

This method involves the base-catalyzed isomerization of D-glucose to a mixture of D-glucose, D-fructose, and D-mannose, with D-sorbose also being a potential, though minor, product under certain conditions. The reaction proceeds through an enediol intermediate.[4][5] This method is less specific than the biochemical route and requires careful control and purification to isolate D-sorbose.

Experimental Protocol: Synthesis of D-Sorbose via Isomerization

Materials:

-

D-Glucose

-

Calcium hydroxide (B78521) (Ca(OH)₂) or other suitable base

-

Dowex-50 (H⁺) ion-exchange resin

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve D-glucose in water and add a catalytic amount of a base such as calcium hydroxide.

-

Isomerization: Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or HPLC. The equilibrium between the different sugars will be established over time.[6]

-

Neutralization: Once the desired amount of D-sorbose is formed, cool the reaction mixture and neutralize the base by adding Dowex-50 (H⁺) resin until the pH is neutral.

-

Purification: Remove the resin by filtration. The resulting solution contains a mixture of sugars. D-sorbose can be separated from this mixture by chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form.

-

Crystallization and Isolation: Concentrate the fractions containing D-sorbose under reduced pressure and crystallize from ethanol-water mixtures.

Data Presentation:

| Parameter | Value/Range | Reference |

| Starting Material | D-Glucose | [4][5] |

| Catalyst | Base (e.g., Ca(OH)₂) | [6] |

| Product Mixture | D-Glucose, D-Fructose, D-Mannose, D-Sorbose | [4][7] |

| Separation Method | Column Chromatography | [7] |

Stereoselective Cyclization to this compound

The cyclization of the open-chain D-sorbose to its pyranose form results in a mixture of alpha and beta anomers. The stereoselective synthesis of the alpha-anomer can be achieved through the principles of thermodynamic and kinetic control, or by selective crystallization.

Logical Workflow for Stereoselective Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Fermentative production of L-sorbose from D-sorbitol by Acetobacter suboxydans (vinegar isolate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lobry de Bruyn–Van Ekenstein transformation - Wikipedia [en.wikipedia.org]

- 5. Lobry-de_Bruyn-van_Ekenstein_transformation [chemeurope.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Synthesis of alpha-D-Sorbopyranose from D-Sorbitol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of the rare sugar alpha-D-sorbopyranose from the readily available polyol, D-sorbitol. This method outlines a two-step enzymatic cascade followed by purification and characterization of the final product. The protocols are intended for research and development purposes, offering a reproducible method for obtaining this compound for further investigation in drug discovery and other life science applications.

Introduction

This compound is a rare ketohoxose with potential applications in various fields, including pharmaceuticals and functional foods. Its scarcity in nature necessitates efficient and specific synthetic methods. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often involve harsh conditions and the formation of multiple byproducts.

This protocol details a two-step enzymatic process. The first step involves the oxidation of D-sorbitol to D-fructose using a sorbitol dehydrogenase. The second step utilizes a D-tagatose (B3328093) 3-epimerase to convert D-fructose into D-sorbose. Finally, a purification protocol is described to isolate the desired this compound anomer.

Enzymatic Pathway and Experimental Workflow

The overall synthetic pathway involves the sequential action of two enzymes: Sorbitol Dehydrogenase (SDH) and D-tagatose 3-epimerase (DTEase). The experimental workflow encompasses enzyme production (or acquisition), the two-step enzymatic reaction, and subsequent purification and analysis of the final product.

Caption: Enzymatic conversion of D-Sorbitol to this compound.

Caption: Experimental workflow for this compound synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymatic reactions and analytical methods.

Table 1: Optimal Reaction Conditions for Enzymatic Synthesis

| Parameter | Step 1: D-Sorbitol Oxidation | Step 2: D-Fructose Epimerization |

| Enzyme | Sorbitol Dehydrogenase (e.g., from Gluconobacter oxydans) | D-tagatose 3-Epimerase (e.g., from Caballeronia fortuita) |

| Substrate | D-Sorbitol | D-Fructose |

| Cofactor | NAD+ | - |

| pH | 8.0 - 9.0 | 7.5 |

| Temperature (°C) | 30 - 37 | 65 |

| Reaction Time (h) | 1 - 4 | 1 - 5 |

| Typical Yield | >90% D-Fructose | ~30% D-Sorbose |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference |

| Sorbitol Dehydrogenase (G. oxydans) | D-Sorbitol | 38.9 | 3820 s-1 (kcat) | [1] |

| D-tagatose 3-Epimerase (C. fortuita) | D-Fructose | - | 270 ± 1.5 U/mg | [2] |

| D-tagatose 3-Epimerase (C. fortuita) | D-Tagatose | - | 801 ± 2.3 U/mg | [2] |

Table 3: HPLC Analytical Method Parameters for Sorbose Isomer Separation

| Parameter | Value |

| Column | Chiralpak AD-H or similar chiral column |

| Mobile Phase | Acetonitrile/Water or Hexane (B92381)/Ethanol gradients |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 25 - 40 °C |

Experimental Protocols

Protocol 1: Enzymatic Oxidation of D-Sorbitol to D-Fructose

Materials:

-

D-Sorbitol

-

Sorbitol Dehydrogenase (SDH) from Gluconobacter oxydans (recombinant or purified)

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Phosphate buffer (100 mM, pH 8.0)

-

Reaction vessel with temperature and pH control

-

Quenching solution (e.g., 0.1 M HCl)

-

HPLC system for reaction monitoring

Procedure:

-

Prepare a 1 M stock solution of D-Sorbitol in deionized water.

-

Prepare a 100 mM stock solution of NAD+ in deionized water.

-

In a temperature-controlled reaction vessel, prepare the reaction mixture containing:

-

100 mM Phosphate buffer (pH 8.0)

-

50 mM D-Sorbitol (from stock solution)

-

5 mM NAD+ (from stock solution)

-

-

Equilibrate the reaction mixture to 37°C.

-

Initiate the reaction by adding Sorbitol Dehydrogenase to a final concentration of 10 U/mL.

-

Incubate the reaction at 37°C with gentle stirring for 2-4 hours.

-

Monitor the reaction progress by taking aliquots at regular intervals, quenching the reaction with an equal volume of 0.1 M HCl, and analyzing the formation of D-fructose by HPLC.

-

Once the reaction reaches completion (no further increase in D-fructose concentration), terminate the reaction by heat inactivation (e.g., 80°C for 15 minutes) or by adding a quenching agent.

-

The resulting solution containing D-fructose can be used directly in the next step or purified if necessary.

Protocol 2: Enzymatic Epimerization of D-Fructose to D-Sorbose

Materials:

-

D-Fructose solution (from Protocol 1 or a prepared solution)

-

D-tagatose 3-Epimerase (DTEase) from Caballeronia fortuita (recombinant or purified)

-

HEPES buffer (50 mM, pH 7.5)

-

Cobalt chloride (CoCl2) solution (10 mM)

-

Reaction vessel with temperature control

-

HPLC system for reaction monitoring

Procedure:

-

Adjust the pH of the D-fructose solution to 7.5 using NaOH or HCl.

-

To the D-fructose solution, add HEPES buffer to a final concentration of 50 mM and CoCl2 to a final concentration of 1 mM.

-

Equilibrate the reaction mixture to 65°C.

-

Initiate the epimerization reaction by adding D-tagatose 3-Epimerase to a final concentration of 20 U/mL.

-

Incubate the reaction at 65°C with gentle stirring for 1-5 hours.

-

Monitor the formation of D-sorbose by HPLC. The reaction will reach an equilibrium between D-fructose and D-sorbose.

-

Once equilibrium is reached, terminate the reaction by heat inactivation (e.g., 90°C for 10 minutes).

-

The resulting mixture contains D-fructose and D-sorbose (as a mixture of anomers).

Protocol 3: Purification of this compound

Materials:

-

D-Sorbose mixture (from Protocol 2)

-

Preparative Chiral HPLC system

-

Chiral stationary phase column (e.g., Chiralpak AD-H)

-

Mobile phase solvents (e.g., HPLC-grade hexane and ethanol)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Concentrate the D-sorbose reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the concentrated sample in the mobile phase to be used for HPLC.

-

Set up the preparative chiral HPLC system according to the parameters outlined in Table 3.

-

Inject the sample onto the chiral column.

-

Collect the fractions corresponding to the different eluting peaks. The anomers of D-sorbose will separate based on their chirality.

-

Analyze the collected fractions by analytical HPLC to identify the fraction containing this compound. The elution order of anomers should be determined using a standard if available, or by subsequent analytical characterization.

-

Pool the fractions containing pure this compound.

-

Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 4: Characterization of this compound by NMR

Materials:

-

Purified this compound

-

Deuterium oxide (D2O)

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of the purified this compound in D2O.

-

Acquire 1H and 13C NMR spectra.

-

The anomeric configuration can be determined from the chemical shift and coupling constants of the anomeric proton (H-1) and carbon (C-1) signals. For alpha-anomers of pyranoses, the anomeric proton typically appears at a lower field compared to the beta-anomer.[3]

-

Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural elucidation and confirmation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Inactive enzyme | Check enzyme activity. Use fresh enzyme or a higher concentration. |

| Suboptimal pH or temperature | Optimize reaction conditions. | |

| Cofactor degradation | Prepare fresh NAD+ solution. | |

| Low yield in Step 2 | Reaction has not reached equilibrium | Increase incubation time. |

| Enzyme inhibition | Dilute the substrate concentration. | |

| Poor separation in HPLC | Inappropriate chiral column | Screen different chiral stationary phases. |

| Suboptimal mobile phase | Optimize the mobile phase composition and gradient. | |

| Ambiguous NMR spectra | Presence of impurities | Re-purify the sample. |

| Low sample concentration | Increase the sample concentration for NMR analysis. |

References

Application Note and Protocol: Purification of α-D-Sorbopyranose from a Reaction Mixture

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of α-D-sorbopyranose from a typical reaction mixture. The protocol outlines a multi-step chromatographic procedure designed to efficiently remove common impurities, including isomers and unreacted starting materials. The methodology ensures high purity and recovery of the target compound, which is critical for research, development, and quality control in the pharmaceutical and biotechnology sectors. This application note includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a troubleshooting guide to address potential challenges during the purification process.

Introduction

α-D-Sorbopyranose, a monosaccharide of significant interest in various biochemical and pharmaceutical applications, is often synthesized in reaction mixtures containing a variety of byproducts and isomers. The presence of these impurities can interfere with downstream applications, necessitating a robust purification strategy. This protocol details a systematic approach to isolate α-D-sorbopyranose with high purity. The purification workflow involves a combination of chromatographic techniques, including silica (B1680970) gel chromatography for the removal of non-polar impurities, size-exclusion chromatography to separate based on molecular size, and ion-exchange chromatography for the fine separation of closely related sugar isomers. The final step involves crystallization to obtain highly pure α-D-sorbopyranose.

Materials and Reagents

-

Crude α-D-sorbopyranose reaction mixture

-

Silica gel (60 Å, 230-400 mesh)

-

Bio-Gel P-2 resin

-

Dowex 50WX4-Ca2+ resin (200-400 mesh)

-

Ethyl acetate (B1210297) (ACS grade)

-